
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.4 g/mol. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Métodos De Preparación
The synthesis of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Major products formed from these reactions include sulfoxides, sulfones, and thiols.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: The compound has been studied for its ability to inhibit various protein kinases, making it a potential candidate for anticancer drug development.
Medicine: Due to its kinase inhibition properties, it has shown promise in the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone involves the inhibition of multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2 . By inhibiting these kinases, the compound can interfere with cell signaling pathways that regulate cell growth, proliferation, and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
2-(benzylsulfanyl)-3-methyl-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
2-Methylquinazolin-4-one: Known for its antiviral activity against influenza A virus.
3-(2′-Hydroxyphenyl)-2-methyl-4(3H)-quinazolinone: Exhibits significant antimicrobial activity.
2-Sulfanylquinazolin-4(3H)-one: Acts as a multi-kinase inhibitor with broad-spectrum anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
90852-28-1 |
|---|---|
Fórmula molecular |
C16H14N2OS |
Peso molecular |
282.4g/mol |
Nombre IUPAC |
2-benzylsulfanyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-18-15(19)13-9-5-6-10-14(13)17-16(18)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clave InChI |
JVMIYMFTRFSBBU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


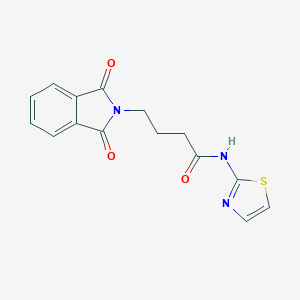
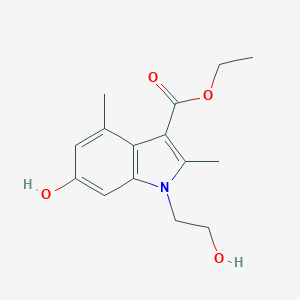

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)

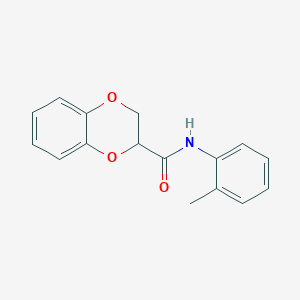
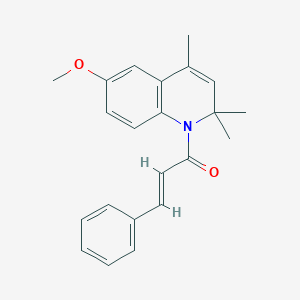
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B361116.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)
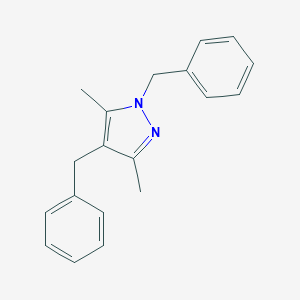

![4-Phenoxy-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361164.png)
![4-(4-Phenylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361169.png)
